(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride
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Overview
Description
(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include an ethylamino group and a trifluoropropanol moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde precursor with ethylamine in the presence of a reducing agent. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic reductive amination processes, which are scalable and cost-effective. These processes involve the use of molecular hydrogen and suitable catalysts to achieve high efficiency and selectivity in the formation of the desired amine . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the trifluoropropanol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or other amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted amines or other derivatives .
Scientific Research Applications
(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group can act as a nucleophile, participating in various biochemical reactions. The trifluoropropanol moiety can influence the compound’s reactivity and binding affinity to target molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethylamine: A simpler compound with similar nucleophilic properties but lacking the trifluoropropanol moiety.
2-chloroethylamine hydrochloride: Another related compound used in organic synthesis and pharmaceutical applications.
Uniqueness
(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to its trifluoropropanol moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and binding affinity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
2763741-47-3 |
---|---|
Molecular Formula |
C5H11ClF3NO |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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